

An In-depth Technical Guide to (2-Mercaptoethyl)cyclohexanethiol: Chemical Properties and Structure

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Compound of Interest

Compound Name: (2-Mercaptoethyl)cyclohexanethiol

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Abstract

(2-Mercaptoethyl)cyclohexanethiol, with the IUPAC name 1-(2-sulfanylethyl)cyclohexane-1-thiol, is an organosulfur compound featuring two thiol groups. This guide provides a comprehensive overview of its chemical structure, properties, and proposed synthesis. Due to the limited availability of experimental data for this specific molecule, this document also includes inferred properties based on analogous compounds and general principles of thiol chemistry. Detailed theoretical experimental protocols and safety considerations for handling this class of compounds are also presented.

Chemical Structure and Identification

The core structure of **(2-Mercaptoethyl)cyclohexanethiol** consists of a cyclohexane ring substituted with both a thiol group and a 2-mercaptoethyl group at the same carbon atom (C1).

Identifier	Value
IUPAC Name	1-(2-sulfanylethyl)cyclohexane-1-thiol
CAS Number	28351-14-6[1]
Molecular Formula	C8H16S2[2]
Synonyms	1-(2-mercaptoethyl)cyclohexanethiol

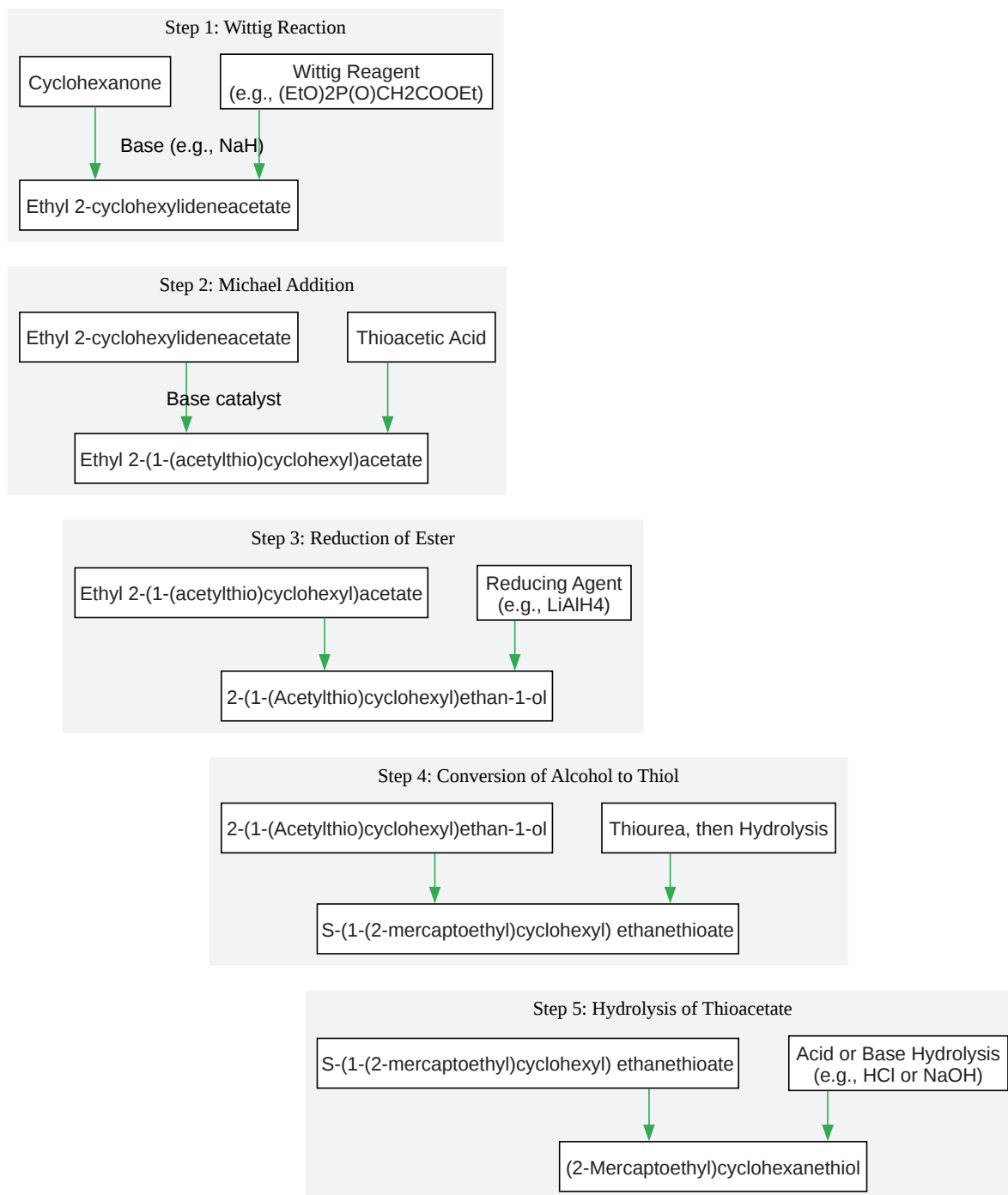
Physicochemical Properties

Specific experimental data for 1-(2-sulfanylethyl)cyclohexane-1-thiol is not readily available in the reviewed literature. The following table summarizes key computed and estimated physicochemical properties. Properties for the related, well-characterized compound, cyclohexanethiol, are provided for comparison.

Property	(2-Mercaptoethyl)cyclohexanethiol (Computed/Estimated)	Cyclohexanethiol (Experimental)
Molecular Weight	176.3 g/mol [2]	116.23 g/mol [3]
Boiling Point	Estimated > 200 °C at 760 mmHg	158-160 °C at 760 mmHg[4]
Melting Point	Not available	-181 °F (-118.3 °C)[3]
Density	Estimated ~1.0 g/mL	0.98 g/mL[3]
Refractive Index	Not available	1.493 at 20°C
Solubility	Insoluble in water; soluble in organic solvents.	Insoluble in water[3]
Odor	Strong, disagreeable (characteristic of thiols)[5][6]	Strong, disagreeable[3]

Proposed Synthesis

A plausible synthetic route to 1-(2-sulfanylethyl)cyclohexanethiol can be proposed starting from cyclohexanone. This multi-step synthesis involves the introduction of the two thiol functionalities.



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Proposed Synthesis of **(2-Mercaptoethyl)cyclohexanethiol**

Experimental Protocols

The following are generalized, theoretical protocols for the proposed synthesis of 1-(2-sulfanylethyl)cyclohexanethiol. These are based on standard organic chemistry laboratory techniques and should be adapted and optimized for specific laboratory conditions.

General Considerations

- All reactions should be performed in a well-ventilated fume hood.
- Inert atmosphere (e.g., nitrogen or argon) is recommended for reactions involving organometallic reagents and to prevent oxidation of thiols.
- Glassware should be thoroughly dried before use.

Proposed Synthesis Protocol

Step 1: Wittig Reaction to form Ethyl 2-cyclohexylideneacetate

- In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise.
- Stir the mixture at room temperature for 1 hour.
- Add cyclohexanone (1.0 eq.) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

Step 2: Michael Addition with Thioacetic Acid

- Dissolve ethyl 2-cyclohexylideneacetate (1.0 eq.) in a suitable solvent such as ethanol.
- Add a catalytic amount of a base (e.g., sodium ethoxide).
- Add thioacetic acid (1.1 eq.) dropwise.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Neutralize the reaction mixture with a mild acid.
- Extract the product, wash, dry, and concentrate as in Step 1.
- Purify by column chromatography.

Step 3: Reduction of the Ester

- In a flask under an inert atmosphere, dissolve the product from Step 2 (1.0 eq.) in anhydrous THF.
- Cool to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF.
- After the addition, allow the reaction to stir at room temperature for 4-6 hours.
- Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water.
- Filter the resulting aluminum salts and wash with THF.
- Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the alcohol.

Step 4: Conversion of Alcohol to Thiol

- Reflux the alcohol from Step 3 (1.0 eq.) with thiourea (1.2 eq.) in concentrated hydrochloric acid for several hours.
- Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate isothiuronium salt.
- Heat the mixture to complete the hydrolysis.

- Acidify the mixture with a mild acid and extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer.

Step 5: Hydrolysis of the Thioacetate

- Dissolve the product from Step 4 (1.0 eq.) in methanol.
- Add a catalytic amount of concentrated hydrochloric acid.
- Stir the mixture at room temperature or gently heat until the deprotection is complete (monitored by TLC or GC-MS).
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
- Purify the final product by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features are outlined below.

Spectroscopy	Expected Features
^1H NMR	- Broad singlet for the two SH protons. - Multiplets for the cyclohexane ring protons. - Multiplets for the ethyl group protons.
^{13}C NMR	- Signal for the quaternary carbon attached to the sulfur atoms. - Signals for the carbons of the cyclohexane ring. - Signals for the carbons of the ethyl group.
IR Spectroscopy	- Weak S-H stretching band around 2550 cm^{-1} . - C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 176$. - Fragmentation patterns corresponding to the loss of SH, $\text{C}_2\text{H}_4\text{SH}$, and fragments of the cyclohexane ring.

Safety and Handling

(2-Mercaptoethyl)cyclohexanethiol is expected to have hazards similar to other low molecular weight thiols. The following precautions are recommended:

- **Handling:** Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- **Toxicity:** Thiols are generally toxic and can be irritating to the skin, eyes, and respiratory system. Inhalation or ingestion should be avoided.
- **Odor:** The stench of volatile thiols is a significant characteristic. Work in a fume hood and consider using a bleach solution to neutralize the odor on glassware and spills.
- **Flammability:** Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.
- **Storage:** Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed.

Potential Applications

While specific applications for 1-(2-sulfanylethyl)cyclohexane-1-thiol are not documented, dithiol compounds are valuable in several areas of chemical research and development:

- **Polymer Chemistry:** As chain transfer agents in radical polymerization or as cross-linking agents to create polymer networks.
- **Materials Science:** In the formation of self-assembled monolayers (SAMs) on gold surfaces.
- **Organic Synthesis:** As building blocks for the synthesis of more complex sulfur-containing molecules and heterocycles.
- **Chelating Agents:** The two thiol groups can potentially chelate heavy metal ions.

Conclusion

(2-Mercaptoethyl)cyclohexanethiol is a dithiolated cyclohexane derivative with potential utility in various fields of chemistry. This guide has provided a detailed overview of its structure and properties, drawing upon data from analogous compounds due to the scarcity of specific experimental information. The proposed synthetic pathway and generalized experimental protocols offer a foundation for its preparation in a laboratory setting. As with all chemical research, appropriate safety measures must be strictly followed when handling this compound. Further research is needed to fully characterize its physicochemical properties, reactivity, and potential applications.

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